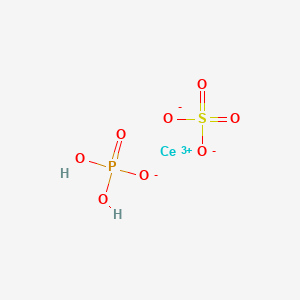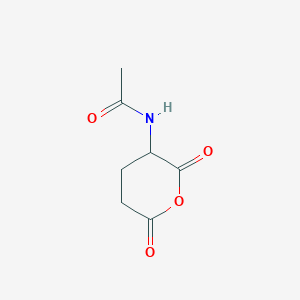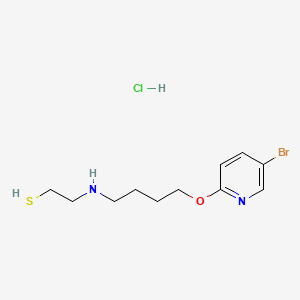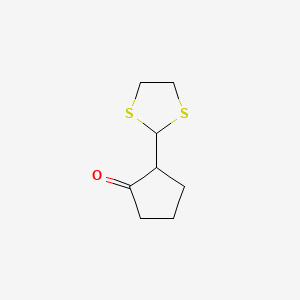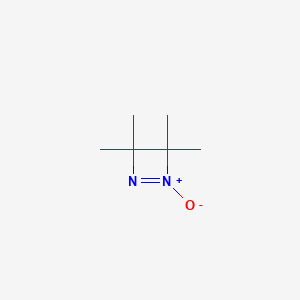
3,3,4,4-Tetramethyl-1-oxido-diazet-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4-Tetramethyl-1-oxido-diazet-1-ium is a chemical compound known for its unique structure and properties It contains a diazetidine ring with two nitrogen atoms and an oxygen atom, making it an interesting subject for various chemical studies
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetramethyl-1-oxido-diazet-1-ium typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with methyl ketones in the presence of a base such as potassium carbonate. This reaction proceeds through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,4,4-Tetramethyl-1-oxido-diazet-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Iodine, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce simpler nitrogen-containing compounds.
Wissenschaftliche Forschungsanwendungen
3,3,4,4-Tetramethyl-1-oxido-diazet-1-ium has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 3,3,4,4-Tetramethyl-1-oxido-diazet-1-ium exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include modulation of oxidative stress and inhibition of specific metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diazete, 3,4-dihydro-3,3,4,4-tetramethyl-, 1-oxide: Shares a similar diazetidine ring structure but differs in its oxidation state and specific functional groups.
1,3,4-Oxadiazole: Another nitrogen-containing heterocycle with different chemical properties and applications.
Uniqueness
3,3,4,4-Tetramethyl-1-oxido-diazet-1-ium is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms
Eigenschaften
CAS-Nummer |
40543-89-3 |
|---|---|
Molekularformel |
C6H12N2O |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
3,3,4,4-tetramethyl-1-oxidodiazet-1-ium |
InChI |
InChI=1S/C6H12N2O/c1-5(2)6(3,4)8(9)7-5/h1-4H3 |
InChI-Schlüssel |
UDCUFMUYRZOCTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C([N+](=N1)[O-])(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5'-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine](/img/structure/B14657584.png)


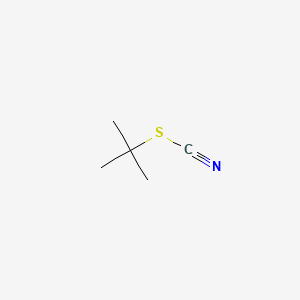
![2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14657638.png)
![3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B14657650.png)
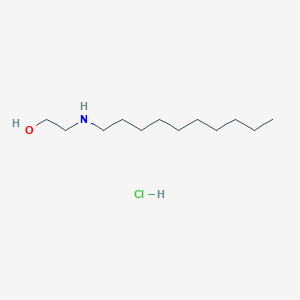
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
